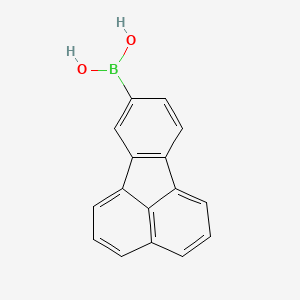

Fluoranthen-8-ylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluoranthen-8-ylboronic acid is an organic compound with the molecular formula C16H11BO2 It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

准备方法

Synthetic Routes and Reaction Conditions: Fluoranthen-8-ylboronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow setups for handling organolithium chemistry. This method allows for the synthesis of boronic acids on a large scale with high efficiency and throughput .

化学反应分析

Types of Reactions: Fluoranthen-8-ylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or water) are commonly used.

Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or other oxygenated derivatives.

科学研究应用

Fluoranthen-8-ylboronic acid has a wide range of applications in scientific research:

作用机制

Fluoranthen-8-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and naphthylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its fluoranthene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity .

相似化合物的比较

- Phenylboronic acid

- Naphthylboronic acid

- Pyridylboronic acid

生物活性

Fluoranthen-8-ylboronic acid is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its synthesis, biological activity, and potential applications, supported by research findings and case studies.

This compound is synthesized through various methods, including the Suzuki–Miyaura coupling reaction, which has been widely utilized in the formation of carbon-boron bonds. The compound exhibits a boiling point of approximately 509.4 °C at 760 mmHg and is typically stored as a solid at room temperature with a purity level of 98% .

Anticancer Properties

One of the most significant areas of research surrounding this compound is its potential anticancer activity. Studies have demonstrated that derivatives of fluoranthene, including this compound, can inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects on cancer cells .

Case Study: Inhibition of Topoisomerase I

A notable study reported that fluoranthene derivatives effectively induce DNA cleavage mediated by topoisomerase I. The cytotoxicity observed in various cancer cell lines suggests that these compounds could serve as potential chemotherapeutic agents. The results indicated a significant dose-dependent response in cell viability assays .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | HeLa |

| Control (Doxorubicin) | 0.5 | HeLa |

Aggregation-Induced Emission (AIE)

This compound also exhibits unique optical properties, particularly in solid-state fluorescence due to aggregation-induced emission (AIE). This property is advantageous for applications in bioimaging and sensing technologies. The compound shows fluorescence emission at approximately 545 nm with a quantum yield of around 30% in solid-state conditions .

Research Findings on AIE Properties

Research indicates that the rigid structure of fluoranthene derivatives contributes to their enhanced fluorescence when aggregated. This characteristic makes them suitable candidates for developing advanced materials in photonics and optoelectronics.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

- Topoisomerase Inhibition : By binding to the active site of topoisomerase I, fluoranthenes disrupt DNA replication processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Signaling Modulation : Fluoranthene derivatives may interact with cellular signaling pathways, influencing cell proliferation and survival.

属性

分子式 |

C16H11BO2 |

|---|---|

分子量 |

246.1 g/mol |

IUPAC 名称 |

fluoranthen-8-ylboronic acid |

InChI |

InChI=1S/C16H11BO2/c18-17(19)11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9,18-19H |

InChI 键 |

YWGBGCFJPPFOCI-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。